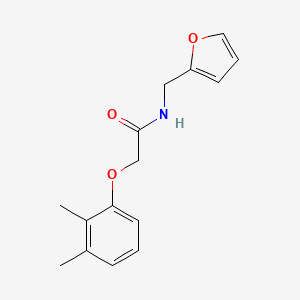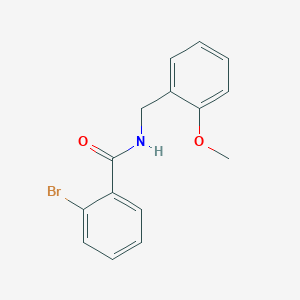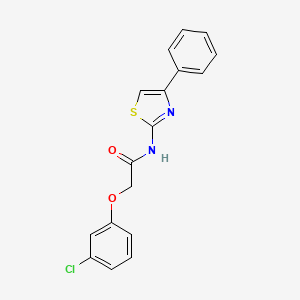![molecular formula C14H9N3O4S B5518270 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide often involves reactions that yield novel heterocyclic compounds with potential biological activities. For example, Patel et al. (2015) described the synthesis of novel heterocyclic compounds through reactions involving furan derivatives and triazole-thiol, which are structurally related to the compound (Patel, Patel, & Shah, 2015). Similarly, Tiwari et al. (2017) reported the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold, emphasizing the importance of efficient synthetic methodologies in creating these compounds (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using various spectroscopic techniques. Mohamed et al. (2020) described the structural characterization of similar heterocyclic compounds, highlighting the role of spectroscopic techniques like IR, NMR, and mass spectra in elucidating their structure (Mohamed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives can lead to compounds with significant biological and chemical properties. For instance, compounds synthesized through reactions involving thiadiazole and benzamide groups have shown promising anticancer activity, as demonstrated by Aliabadi et al. (2020) in their assessment of thiadiazole-based compounds against cancerous cell lines (Aliabadi, Harasami Neek, & Bahmani, 2020).
Physical Properties Analysis
The physical properties of such compounds, including their stability and solubility, play a crucial role in their potential application as biomedical agents. Research into similar compounds has shown that factors like molecular aggregation and solvent interactions can significantly affect their fluorescence and stability, as discussed by Matwijczuk et al. (2018) (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties of N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide derivatives, including reactivity and potential biological activity, are of particular interest. The synthesis and reactivity of thiadiazole derivatives have been explored in various studies, indicating their potential as precursors for the synthesis of novel compounds with insecticidal, antimicrobial, and anticancer activities. For instance, Regainia et al. (2000) reported on the synthesis of cyclosulfamides starting from amino acids, showcasing the diverse chemical properties and potential applications of these compounds (Regainia, Abdaoui, Aouf, Dewynter, & Montero, 2000).
科学的研究の応用
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : Research on thiadiazole derivatives, similar to the compound , highlights their synthesis for studying chemical properties and reactivity. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds using thiadiazole scaffolds, exploring their spectroscopic properties and potential for further chemical modifications (Patel, Patel, & Shah, 2015).
- Oxidative Dimerization : The process of oxidative dimerization of thioamides to produce thiadiazoles, as investigated by Takikawa et al. (1985), is relevant to understanding the chemical synthesis routes that could involve N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).
Biological and Pharmacological Applications
- Adenosine Receptor Selectivity : Studies on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides, exploring their selectivity and affinity towards adenosine receptors, suggest potential pharmacological applications. These compounds, including furamide analogues, have been investigated for their roles in modulating adenosine receptor activity, indicating a pathway for the development of new therapeutic agents (Inamdar et al., 2013).
- Anticancer Activity : The synthesis of thiadiazole and benzamide derivatives has been explored for their potential anticancer properties. Compounds containing thiadiazole and benzamide groups have been evaluated against various cancer cell lines, showcasing promising anticancer activity. This suggests that N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide could also have applications in cancer research (Tiwari et al., 2017).
Material Science Applications
- Supramolecular Gelators : Research on N-(thiazol-2-yl)benzamide derivatives has investigated their use as supramolecular gelators, examining the role of structural modifications in gelation behavior. This highlights potential applications in material science, where such compounds could be used in the development of novel materials with specific properties (Yadav & Ballabh, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c18-12(10-2-1-5-19-10)15-14-17-16-13(22-14)8-3-4-9-11(6-8)21-7-20-9/h1-6H,7H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRCKNWPJPXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)